

Introduction: A Versatile Halogenated Building Block

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Compound of Interest

Compound Name: *Methyl 3-bromo-2-fluorobenzoate*

Cat. No.: *B1370161*

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Methyl 3-bromo-2-fluorobenzoate (CAS No. 206551-41-9) is a substituted aromatic ester that has garnered significant attention as a versatile building block in organic synthesis.^[1] Its structure, featuring a trifunctionalized benzene ring with bromine, fluorine, and methyl ester groups, offers multiple reaction sites. This unique arrangement makes it an ideal precursor for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.^{[1][2][3]}

The presence of both bromine and fluorine atoms on the aromatic ring enhances its utility. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, while the fluorine atom can significantly influence the physicochemical and biological properties of the final molecule, often improving metabolic stability and binding affinity.^{[1][4]} Notably, this compound is a key intermediate in the synthesis of selective BRAF inhibitors, which are used in targeted cancer therapies.^[5]

Physicochemical and Safety Profile

The physical properties of **Methyl 3-bromo-2-fluorobenzoate** are well-defined, ensuring its reliable performance in various chemical transformations. Purity levels are typically high ($\geq 98-99\%$), making it suitable for sensitive synthetic applications.^{[1][5][6]}

Table 1: Physicochemical Properties

Property	Value	References
CAS Number	206551-41-9	[1][6][7]
Molecular Formula	C ₈ H ₆ BrFO ₂	[1][6][7][8]
Molecular Weight	233.03 g/mol	[1][9][10]
Appearance	White to pale yellow solid, powder, or lump	[1][3][5]
Melting Point	35 - 39 °C	[5][7][8][11]
Boiling Point	~255.4 °C at 760 mmHg	[1][7]
Density	~1.578 g/cm ³	[1][7]
Flash Point	~108.3 °C	[1][7]
Solubility	Soluble in methanol	[7][11]
Refractive Index	~1.531	[1][7]

Safety and Handling:

Proper handling is crucial due to the compound's potential hazards. It should be stored in a dry, well-sealed container at room temperature.[6][7][11]

Table 2: GHS Safety Information

Identifier	Information	References
Signal Word	Warning	[6][11]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[6][11]
Precautionary Statements	P261, P280, P302+P352, P305+P351+P338	[6][11]

Synthesis: Esterification of 3-bromo-2-fluorobenzoic Acid

The most common and efficient synthesis of **Methyl 3-bromo-2-fluorobenzoate** involves the esterification of its corresponding carboxylic acid precursor, 3-bromo-2-fluorobenzoic acid. The following protocol is a self-validating system, where reaction completion can be monitored by Thin Layer Chromatography (TLC).

Experimental Protocol: Methyl Esterification

- **Reagent Preparation:** To a 100 mL round-bottom flask, add 3-bromo-2-fluorobenzoic acid (1.0 eq), potassium carbonate (K_2CO_3 , ~1.0 eq), and anhydrous N,N-dimethylformamide (DMF).[12]
- **Reaction Initiation:** Slowly add iodomethane (CH_3I , ~1.0 eq) to the stirring mixture at room temperature.[12]
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for approximately 16 hours.[12] Monitor the consumption of the starting carboxylic acid using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the acid spot and the appearance of a new, less polar spot indicates product formation.
- **Workup and Isolation:** Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.[12]
- **Purification:** Dissolve the crude residue in ethyl acetate, filter again if necessary, and concentrate under reduced pressure. The resulting product can often be used without further purification, or it can be purified by column chromatography on silica gel if required.[12]

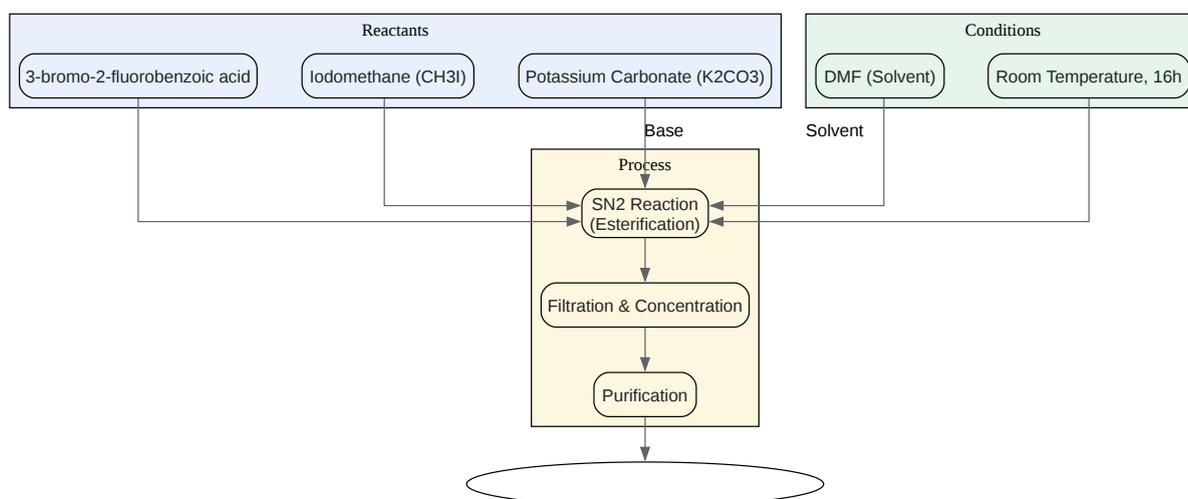
Causality and Experimental Choices:

- **Base (K_2CO_3):** Potassium carbonate is a mild inorganic base used to deprotonate the carboxylic acid. This forms the carboxylate anion, a much more potent nucleophile than the neutral carboxylic acid, which is essential for the subsequent reaction with the electrophile.
- **Electrophile (CH_3I):** Iodomethane is an excellent methylating agent for the S_N2 reaction. The iodide is a superb leaving group, facilitating a rapid and clean reaction with the carboxylate

nucleophile.

- Solvent (DMF): DMF is a polar aprotic solvent. It effectively dissolves the ionic intermediates (carboxylate salt) while not participating in the reaction itself. Its aprotic nature ensures that the nucleophilicity of the carboxylate anion is maximized.

Diagram 1: Synthesis Workflow



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Caption: Workflow for the synthesis of **Methyl 3-bromo-2-fluorobenzoate**.

Structural Elucidation: A Spectroscopic Perspective

While specific spectra are proprietary to manufacturers, the structure of **Methyl 3-bromo-2-fluorobenzoate** can be unequivocally confirmed using standard spectroscopic techniques. The following are the expected spectral characteristics based on its molecular structure and established principles.

Table 3: Predicted Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Frequency	Rationale
^1H NMR	-OCH ₃ (singlet)	~3.9 ppm	Typical range for ester methyl protons.
Aromatic H (multiplets)	7.2 - 8.0 ppm	Protons on an electron-deficient aromatic ring, split by neighboring protons and fluorine.	
^{13}C NMR	C=O (ester)	~164 ppm	Characteristic carbonyl carbon of an aromatic ester.
Ar-C-F	158 - 162 ppm (doublet)	Carbon directly attached to fluorine, showing a large ^1JCF coupling constant.	
Ar-C-Br	~115 ppm	Carbon attached to bromine, shielded relative to other aromatic carbons.	
-OCH ₃	~52 ppm	Typical shift for an ester methyl carbon.	
IR	C=O Stretch	1720 - 1740 cm ⁻¹	Strong, sharp absorption characteristic of an ester carbonyl group.
C-O Stretch	1250 - 1300 cm ⁻¹	Strong absorption for the ester C-O bond.	
C-F Stretch	1000 - 1100 cm ⁻¹	Characteristic absorption for an aryl-fluorine bond.	

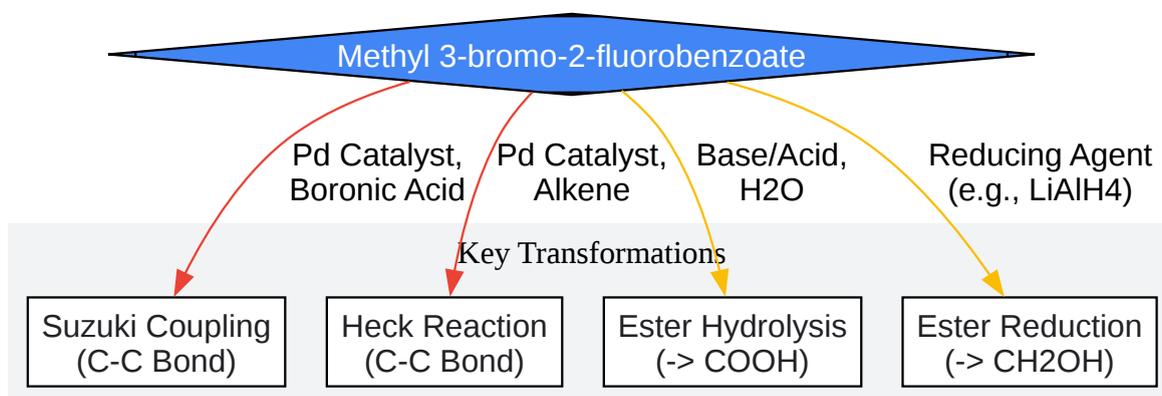
Mass Spec	Molecular Ion (M ⁺)	m/z 232 & 234	Shows a characteristic isotopic pattern for bromine (⁷⁹ Br and ⁸¹ Br) with a ~1:1 intensity ratio.
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Reactivity and Applications in Drug Discovery

The synthetic value of **Methyl 3-bromo-2-fluorobenzoate** stems from its distinct reactive sites, which can be addressed selectively to build molecular complexity.

- **Aromatic Ring:** The electron-withdrawing nature of the substituents makes the ring amenable to nucleophilic aromatic substitution (S_NAr), although this is less common than transformations at the bromine site.
- **Bromine Atom:** This is the most versatile functional group for synthetic elaboration. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.^{[1][3]} This allows for the facile formation of C-C, C-N, and C-O bonds, enabling the connection of this building block to other fragments of a target molecule.
- **Ester Group:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. It can also be reduced to a primary alcohol.

Diagram 2: Reactivity Map



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Caption: Key reaction pathways for **Methyl 3-bromo-2-fluorobenzoate**.

A prime example of its application is in the synthesis of Dabrafenib, a potent and selective inhibitor of mutated BRAF kinase. The core structure of the drug is assembled using this intermediate, highlighting its importance in accessing complex, biologically active molecules.^[5]

Conclusion

Methyl 3-bromo-2-fluorobenzoate is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined physical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an indispensable resource for researchers in drug discovery and materials science. Understanding its core characteristics and the principles behind its application allows scientists to strategically incorporate it into synthetic designs to accelerate the development of novel and impactful molecules.

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